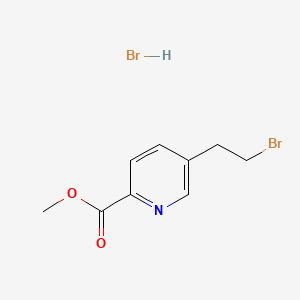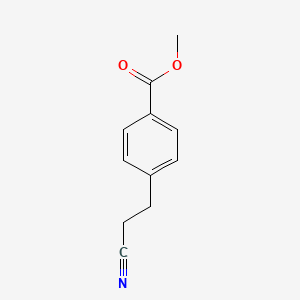![molecular formula C6H9Cl2N5 B15310993 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride is a nitrogen-containing heterocyclic compound. . This compound has garnered interest due to its unique structural features and promising pharmacological properties.
Méthodes De Préparation
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by further cyclization with a pyridazine precursor . Industrial production methods often employ similar strategies but on a larger scale, utilizing optimized reaction conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .
Applications De Recherche Scientifique
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For example, it can inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride can be compared with other triazolopyridazine derivatives, such as:
1-{[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities, including antibacterial and anticancer properties.
1-{[1,2,4]Triazolo[4,3-c]pyridazine derivatives: Known for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C6H9Cl2N5 |
|---|---|
Poids moléculaire |
222.07 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C6H7N5.2ClH/c7-4-6-10-9-5-2-1-3-8-11(5)6;;/h1-3H,4,7H2;2*1H |
Clé InChI |
LZSMGRYWMYIVRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2N=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)





![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)





